molecular formula C21H24O5 B1666098 Gingerenone A CAS No. 128700-97-0

Gingerenone A

Cat. No. B1666098
M. Wt: 356.4 g/mol
InChI Key: FWDXZNKYDTXGOT-GQCTYLIASA-N
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Description

Gingerenone A is a diarylheptanoid and polyphenol found in Zingiber officinale (ginger) with diverse biological activities . It has been found to inhibit tyrosinase and scavenge DPPH radicals . It also inhibits JAK2 and p70 ribosomal S6 kinase 1 (p70S6K1) . Gingerenone A selectively decreases the viability of ionizing radiation-induced senescent WI38 fibroblasts over proliferating fibroblasts . It prevents increases in body weight but does not affect caloric intake in a mouse model of high-fat diet-induced obesity . It decreases tumor weight in an HCT116 colon cancer mouse xenograft model .


Synthesis Analysis

Gingerenone A has been synthesized from vanillin in four steps with an overall yield of 15% . Demethylation of Gingerenone A with AlCl3 gives hirsutenone, a metabolite of Alnus hirsute, in 36% yield .


Molecular Structure Analysis

The molecular formula of Gingerenone A is C21H24O5 . Its average mass is 356.412 Da and its monoisotopic mass is 356.162384 Da . The SMILES notation for Gingerenone A is COC(C=C1CC/C=C/C(CCC2=CC(OC)=C(C=C2)O)=O)=C(C=C1)O .


Chemical Reactions Analysis

Gingerenone A has been found to inhibit SaHPPK, a unique enzyme encoded by Staphylococcus aureus . It has demonstrated higher dock scores than known antibiotics and has represented interactions with the key residues within the active site .


Physical And Chemical Properties Analysis

Gingerenone A is soluble in ethanol . Its λmax is 224 nm .

Scientific Research Applications

Anticancer Properties

Gingerenone A (Gin A), found in ginger (Zingiber officinale), has shown promising results in cancer research. A study by Yu et al. (2022) found that Gin A induces antiproliferation and senescence in breast cancer cells. It works by diminishing ATP content, decreasing cell viability, and inducing oxidative stress and DNA damage responses in cancer cells, leading to their senescence (Yu et al., 2022).

Anti-Obesity and Anti-Inflammatory Effects

Suk et al. (2017) reported that Gingerenone A (GA) significantly reduces obesity and adipose tissue inflammation in mice fed a high-fat diet. It works by modulating fatty acid metabolism and suppressing adipose tissue inflammation by inhibiting macrophage recruitment and downregulating pro-inflammatory cytokines (Suk et al., 2017).

Antifungal and Anticoccidium Activities

Gingerenone A also exhibits antifungal effects. Endo et al. (1990) isolated Gingerenone A from ginger rhizomes and found it effective against Pyricularia oryzae. It also showed moderate anticoccidium activity in vitro (Endo et al., 1990).

Diabetes Management

In 2018, Chen et al. discovered that Gingerenone A sensitizes the insulin receptor and increases glucose uptake by inhibiting the activity of p70 S6 kinase. This property makes it a potential candidate for treating insulin resistance and managing diabetes (Chen et al., 2018).

Cardiovascular Disease

Kim et al. (2018) found that Gingerenone A attenuates monocyte-endothelial adhesion, a critical process in the development of atherosclerosis. It suppresses inflammation by inhibiting NF-κB signaling pathways, suggesting its potential in preventing cardiovascular diseases (Kim et al., 2018).

Senolytic Activity

Moaddel et al. (2022) identified Gingerenone A as a novel senolytic compound, capable of selectively eliminating senescent cells without affecting non-senescent cells. This feature highlights its potential therapeutic benefits in diseases characterized by the accumulation of senescent cells (Moaddel et al., 2022).

Safety And Hazards

Gingerenone A is highly flammable and causes serious eye irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed .

Future Directions

Gingerenone A has been identified as a novel senolytic compound . It may have therapeutic benefit in diseases characterized by senescent cell accumulation . It has also been suggested that Gingerenone A may either be potential SaHPPK inhibitors or can be used as fundamental platforms for novel SaHPPK inhibitor development .

properties

IUPAC Name

(E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h4,6,8-9,11-14,23-24H,3,5,7,10H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDXZNKYDTXGOT-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873741
Record name Gingerone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gingerenone A

CAS RN

128700-97-0
Record name Gingerenone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128700-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gingerenone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128700970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gingerone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gingerenone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035403
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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